molecular formula C20H18Cl2N2O3 B5074612 2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5074612
M. Wt: 405.3 g/mol
InChI Key: YMJQABFAPMLQDE-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with 2,3-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Industry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor binding pockets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • N-(2,3-Dichlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tetrahydropyrimidine ring and the dichlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenylethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-12-16(19(25)27-11-10-13-6-3-2-4-7-13)18(24-20(26)23-12)14-8-5-9-15(21)17(14)22/h2-9,18H,10-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQABFAPMLQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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